molecular formula C14H17FN2 B8443017 3-(Ethylamino)-8-fluoro-1,2,3,4-tetrahydrocarbazole

3-(Ethylamino)-8-fluoro-1,2,3,4-tetrahydrocarbazole

Cat. No. B8443017
M. Wt: 232.30 g/mol
InChI Key: BQHRQIQLWFRLMF-UHFFFAOYSA-N
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Patent
US03959309

Procedure details

Following a reductive procedure similar to that described in Example 260 but substituting for 3-(N-methylbenzamido-6,8-difluoro-1,2,3,4-tetrahydrocarbazole an equivalent amount of 3-acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole there can be obtained 3-(ethylamino)-8-fluoro-1,2,3,4-tetrahydrocarbazole.
Name
N-methylbenzamido-6,8-difluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN1C2C(NC(=O)C3C=CC=CC=3)CCCC=2C2C1=C(F)C=C(F)C=2.[C:26]([NH:29][CH:30]1[CH2:42][C:41]2[C:40]3[C:35](=[C:36]([F:43])[CH:37]=[CH:38][CH:39]=3)[NH:34][C:33]=2[CH2:32][CH2:31]1)(=O)[CH3:27]>>[CH2:26]([NH:29][CH:30]1[CH2:42][C:41]2[C:40]3[C:35](=[C:36]([F:43])[CH:37]=[CH:38][CH:39]=3)[NH:34][C:33]=2[CH2:32][CH2:31]1)[CH3:27]

Inputs

Step One
Name
N-methylbenzamido-6,8-difluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2=C(C=C(C=C2C=2CCCC(C12)NC(C1=CC=CC=C1)=O)F)F
Step Two
Name
3-acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1CCC=2NC3=C(C=CC=C3C2C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1CCC=2NC3=C(C=CC=C3C2C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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